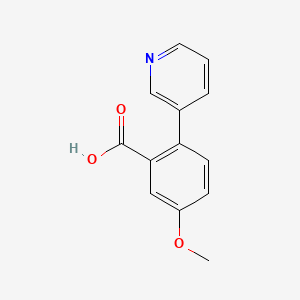![molecular formula C9H14N2O3 B8631328 [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol](/img/structure/B8631328.png)
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is a heterocyclic organic compound that features a pyridine ring substituted with aminoethoxy and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a 2,6-bis(hydroxymethyl)pyridine derivative reacts with an aminoethoxy compound under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the substituents.
Substitution: The aminoethoxy group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Products include 4-[2-Aminoethoxy]-2,6-diformylpyridine or 4-[2-Aminoethoxy]-2,6-dicarboxypyridine.
Reduction: Reduced derivatives of the pyridine ring or the substituents.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which [4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The aminoethoxy and hydroxymethyl groups can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxymethylpyridine: Lacks the aminoethoxy group, making it less versatile in terms of functionalization.
2,6-Dihydroxymethylpyridine: Similar structure but without the aminoethoxy group, affecting its reactivity and applications.
4-Aminoethoxypyridine: Lacks the hydroxymethyl groups, which may limit its use in certain reactions.
Uniqueness
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol is unique due to the presence of both aminoethoxy and hydroxymethyl groups, providing a balance of reactivity and functionality. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Propiedades
Fórmula molecular |
C9H14N2O3 |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
[4-(2-aminoethoxy)-6-(hydroxymethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C9H14N2O3/c10-1-2-14-9-3-7(5-12)11-8(4-9)6-13/h3-4,12-13H,1-2,5-6,10H2 |
Clave InChI |
DYSHJLWOUURIBP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CO)CO)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


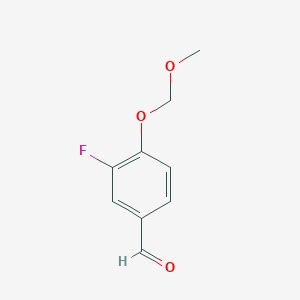
![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)
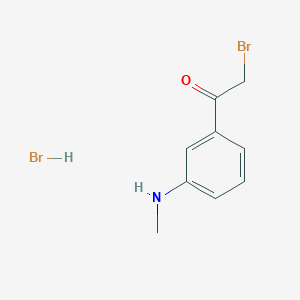
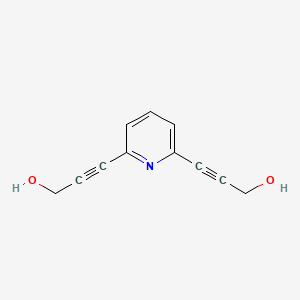
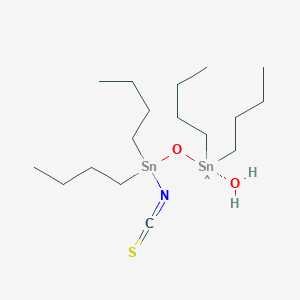
![2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-](/img/structure/B8631282.png)
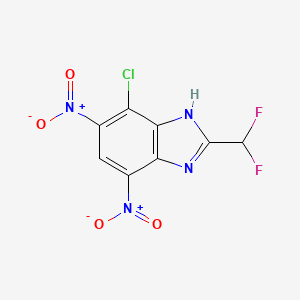
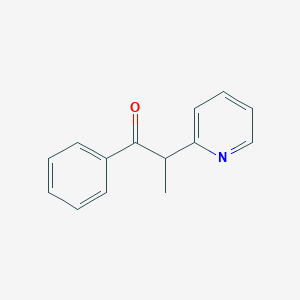
![4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]benzoic acid](/img/structure/B8631292.png)
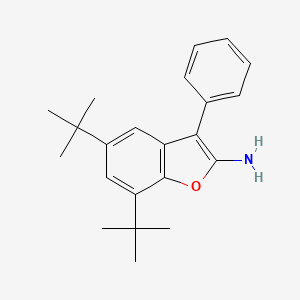
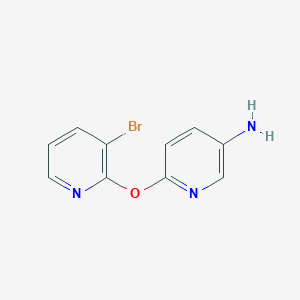
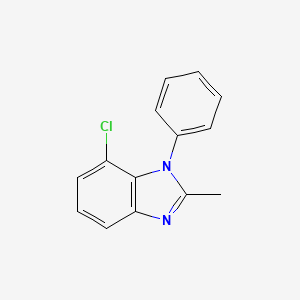
![1,3-Difluoro-5-[2-(4-fluorophenyl)ethenyl]benzene](/img/structure/B8631330.png)
